Cas no 1806840-16-3 (Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)

Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate
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- インチ: 1S/C11H7F6IO2/c1-2-20-9(19)5-3-4-6(10(12,13)14)7(8(5)18)11(15,16)17/h3-4H,2H2,1H3
- InChIKey: NEVKYFGZXOBTEY-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)OCC)C=CC(C(F)(F)F)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 354
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4.6
Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013033622-1g |
Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate |
1806840-16-3 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoateに関する追加情報
Comprehensive Overview of Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate (CAS No. 1806840-16-3)
Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate (CAS No. 1806840-16-3) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique trifluoromethyl and iodine substituents, serves as a critical intermediate in the synthesis of complex molecules. Its molecular structure, featuring ethyl ester and iodo functional groups, makes it a versatile building block for cross-coupling reactions and fluorine chemistry applications.
The growing interest in trifluoromethylated compounds stems from their ability to enhance the bioavailability and metabolic stability of drug candidates. Researchers are increasingly exploring Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate for its potential in designing next-generation therapeutics, particularly in oncology and CNS disorders. The compound's CAS No. 1806840-16-3 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge research.
In the context of green chemistry and sustainable synthesis, Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate is often discussed for its role in catalytic transformations. The trifluoromethyl groups contribute to electron-withdrawing effects, which are pivotal in palladium-catalyzed reactions and Sonogashira couplings. These reactions are central to the development of high-performance materials, such as OLEDs and liquid crystals, aligning with the global push for energy-efficient technologies.
Another hotspot for this compound lies in its application in agrochemical innovation. The trifluoromethyl moiety is known to improve the pesticidal activity and environmental persistence of agrochemicals. As regulatory bodies emphasize safer and more effective crop protection solutions, CAS No. 1806840-16-3 is increasingly referenced in patents for novel herbicides and fungicides. This trend is driven by the demand for precision agriculture tools that minimize ecological impact.
From a synthetic chemistry perspective, the iodo substituent in Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate offers exceptional reactivity in C–H functionalization and aryl-aryl bond formation. These transformations are essential for constructing polycyclic aromatic hydrocarbons (PAHs) and heterocyclic scaffolds, which are foundational in drug discovery. The compound's compatibility with microwave-assisted synthesis further enhances its utility in high-throughput screening platforms.
Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate, ensuring purity and reproducibility in research settings. The compound's stability under inert atmospheres and compatibility with common solvents like DMF and THF make it a practical choice for laboratory-scale experiments.
In summary, Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate (CAS No. 1806840-16-3) represents a cornerstone in modern synthetic chemistry, bridging gaps between academia and industry. Its multifaceted applications—from drug development to material science—underscore its value in addressing contemporary scientific challenges. As research into fluorine-containing compounds expands, this compound will likely remain a focal point for innovation.
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